molecular formula C12H18BNO2 B1317769 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 610768-32-6

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B1317769
CAS No.: 610768-32-6
M. Wt: 219.09 g/mol
InChI Key: JEECGGXGHJUYMN-UHFFFAOYSA-N
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Description

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organoboron compound that features a pyridine ring substituted with a boronate ester group. This compound is of significant interest in organic synthesis due to its stability and reactivity, particularly in cross-coupling reactions.

Mechanism of Action

Target of Action

Similar compounds have been used in the borylation of alkylbenzenes , suggesting that this compound may also interact with alkylbenzenes or similar structures.

Mode of Action

It’s known that similar compounds can undergo borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . This suggests that 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine may interact with its targets in a similar manner.

Biochemical Pathways

The borylation process mentioned above is a key step in various synthetic pathways, including the synthesis of complex organic molecules .

Result of Action

The borylation of alkylbenzenes can lead to the formation of complex organic molecules, which may have various effects depending on the specific context .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the borylation process typically requires a palladium catalyst . Therefore, the presence or absence of such a catalyst could significantly impact the compound’s action. Other factors, such as temperature, pH, and the presence of other chemicals, could also potentially influence its action .

Biochemical Analysis

Biochemical Properties

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine plays a crucial role in various biochemical reactions. It interacts with enzymes such as palladium-catalyzed cross-coupling enzymes, facilitating the formation of complex organic molecules. This compound also interacts with proteins and other biomolecules through its boronic ester group, which can form reversible covalent bonds with diols and other nucleophiles. These interactions are essential for its function in biochemical assays and synthetic applications .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with cellular proteins can lead to changes in signal transduction pathways, affecting processes such as cell growth, differentiation, and apoptosis. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules via its boronic ester group, forming reversible covalent bonds. This binding can inhibit or activate enzymes, depending on the context of the reaction. For example, in Suzuki-Miyaura cross-coupling reactions, it acts as a ligand that facilitates the catalytic cycle. Additionally, this compound can influence gene expression by binding to DNA or RNA, thereby modulating transcription and translation processes .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for its application in biochemical assays. Over time, this compound can undergo hydrolysis, leading to the formation of its corresponding boronic acid. This degradation can affect its efficacy in long-term experiments. Its stability can be enhanced by storing it under anhydrous conditions and at low temperatures. Long-term effects on cellular function have been observed in in vitro studies, where prolonged exposure to this compound can lead to changes in cell viability and function .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, it can facilitate biochemical reactions without causing significant toxicity. At high doses, it can exhibit toxic effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effect without adverse outcomes. These findings highlight the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. This compound can affect metabolic flux by altering the levels of metabolites in specific pathways. For example, its interaction with glucose metabolism can lead to changes in glycolytic flux and the levels of glycolytic intermediates .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes via passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. These interactions are crucial for its function in biochemical assays and therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biochemical effects. For instance, its localization to the nucleus can facilitate its interaction with DNA and transcription factors, thereby modulating gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the Miyaura borylation reaction. This process uses bis(pinacolato)diboron as the boron source and a palladium catalyst to facilitate the borylation of the pyridine derivative . The reaction is usually carried out in an inert atmosphere, such as nitrogen, and requires a base like potassium carbonate to neutralize the by-products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Properties

IUPAC Name

2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO2/c1-9-6-7-10(8-14-9)13-15-11(2,3)12(4,5)16-13/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEECGGXGHJUYMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585996
Record name 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

610768-32-6
Record name 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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